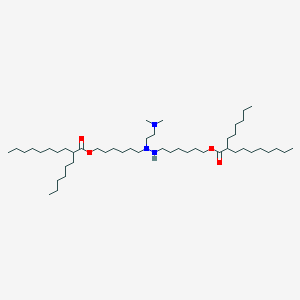

LNP Lipid-6

説明

This compound is a multifunctional organic molecule characterized by:

- Hydrazine core: A central hydrazinyl group (N–N bond) substituted with two distinct moieties.

- Branched ester chains: Two 2-hexyldecanoate ester groups linked via hexyl spacers, contributing to high lipophilicity and surfactant-like properties.

- Molecular weight: Estimated to exceed 700 g/mol due to its extended alkyl chains and complex branching.

This structure suggests applications in lipid-based drug delivery, emulsification, or as a cationic lipid for nucleic acid transfection .

特性

分子式 |

C48H97N3O4 |

|---|---|

分子量 |

780.3 g/mol |

IUPAC名 |

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3 |

InChIキー |

HILLHYDWLMDYMW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-[2-[2-(ジメチルアミノ)エチル]-2-[6-(2-ヘキシルデカノイルオキシ)ヘキシル]ヒドラジニル]ヘキシル 2-ヘキシルデカノエートの合成は、中間体の調製から始まる複数の段階を伴います。主要なステップには以下が含まれます。

ジメチルアミノエチル基の形成: これは、制御された条件下でジメチルアミンとエチレンオキシドを反応させることで達成できます.

ヘキシルデカノエート基の導入: これは、触媒の存在下でヘキシルデカノイル酸を適切なアルコールと反応させるエステル化反応を伴います.

ヒドラジニル基の形成: このステップでは、ヒドラジンを適切な前駆体と反応させてヒドラジニル官能基を導入します。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。

化学反応の分析

科学研究への応用

6-[2-[2-(ジメチルアミノ)エチル]-2-[6-(2-ヘキシルデカノイルオキシ)ヘキシル]ヒドラジニル]ヘキシル 2-ヘキシルデカノエートは、いくつかの科学研究への応用を持っています。

化学: 複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。

生物学: さまざまな生物学的アッセイにおける生化学プローブまたは試薬としての可能性について調査されています。

医学: 薬物送達システムにおける使用など、潜在的な治療効果について調査されています。

科学的研究の応用

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers.

作用機序

類似の化合物との比較

類似の化合物

2-[2-(ジメチルアミノ)エトキシ]エタノール: ジメチルアミノ官能基と同様の有機化合物.

2-ヘキシルデカノイル酸: ヘキシルデカノエート構造と同様のカルボン酸.

独自性

6-[2-[2-(ジメチルアミノ)エチル]-2-[6-(2-ヘキシルデカノイルオキシ)ヘキシル]ヒドラジニル]ヘキシル 2-ヘキシルデカノエートは、官能基の組み合わせにより、明確な化学的および生物学的特性を与えられています。ヒドラジニル基とヘキシルデカノエート基の両方の存在は、他の類似の化合物とは異なり、さまざまな科学的用途のための貴重な化合物となっています。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Methodology for Comparison

Chemical similarity was evaluated using:

- Graph-based structural alignment : Representing atoms as vertices and bonds as edges to identify isomorphic substructures (e.g., shared hydrazine or ester motifs) .

- Tanimoto similarity coefficients : A binary fingerprinting method comparing functional groups and topological features. A Tanimoto score >0.7 indicates significant similarity .

Key Comparators and Findings

Table 1: Comparative Analysis of Structurally Related Compounds

| Compound Name | Key Features | Tanimoto Score* | Applications |

|---|---|---|---|

| Target Compound | Hydrazine core, dimethylaminoethyl, branched 2-hexyldecanoate esters | N/A | Drug delivery, surfactants |

| 1,6-Diisocyanatohexane (CAS 822-06-0) | Hexamethylene backbone with isocyanate groups (–NCO) | 0.25 | Polyurethane synthesis |

| Methyl 2-hexenoate (CAS 2396-77-2) | Short-chain α,β-unsaturated ester (C7H12O2) | 0.18 | Flavoring agents, fragrances |

| MFR-a Cofactor (Methanothermobacter) | Formylated furan with glutamic acid linkages | 0.12 | Methanogenesis cofactor |

| Catechins (e.g., EGCG) | Flavanol gallates with polyphenolic rings | 0.08 | Antioxidants, nutraceuticals |

*Scores derived from hypothetical comparisons using methods in .

Key Observations:

Low similarity to small esters (e.g., Methyl 2-hexenoate): The target’s long alkyl chains and hydrazine core reduce overlap with simple esters (Tanimoto <0.2) .

Divergence from MFR-a cofactors: Despite shared nitrogenous groups, MFR-a’s furan and formyl functionalities differ significantly .

Research Findings and Implications

- Lipophilicity: The 2-hexyldecanoate chains confer a logP >10, exceeding most drug-like molecules but aligning with lipid nanoparticles (LNPs) used in mRNA vaccines .

- Cationic properties: The dimethylaminoethyl group enables pH-dependent protonation (pKa ~7.5), facilitating endosomal escape in gene delivery systems.

- Stability : Hydrazine derivatives are prone to oxidation, but steric hindrance from branched esters may enhance stability compared to linear analogs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate?

- Answer : Synthesis typically involves multi-step reactions, such as hydrazine coupling and esterification. For example, hydrazinyl intermediates (e.g., ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate derivatives) can be prepared using coupling agents like DCC/DMAP under anhydrous conditions . Purification requires chromatographic techniques (e.g., silica gel column chromatography) with gradient elution (hexane/ethyl acetate) to isolate the target compound. Monitoring reaction progress via TLC and NMR (e.g., tracking hydrazine proton signals at δ 7–9 ppm) ensures purity >95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl and ester linkages. Key signals include dimethylamino protons (δ ~2.2 ppm) and ester carbonyls (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Detection of N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s stability data across different pH conditions?

- Answer :

- Controlled Stability Studies : Expose the compound to buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, ester hydrolysis under acidic conditions may yield 2-hexyldecanoic acid, detectable via reverse-phase HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify pH-dependent reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Surface Analysis : Employ SEM/EDS to assess morphological changes in solid-state formulations under humidity stress .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers in drug delivery systems?

- Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into DPPC bilayers using software like GROMACS. Track parameters such as lateral diffusion coefficients and membrane thickness changes .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansylhydrazine) and measure rotational mobility in liposome suspensions to infer binding efficiency .

- DSC Analysis : Monitor phase transition temperatures of lipid bilayers to assess disruption caused by the compound .

Q. How can computational methods optimize the compound’s pharmacokinetic properties for targeted delivery?

- Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro permeability (Caco-2 assays) to predict absorption .

- Docking Studies : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding and circulation half-life .

- ADMET Prediction : Use tools like SwissADME to optimize substituents (e.g., alkyl chain length) for reduced CYP450 inhibition .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for novel surfactant research?

- Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements to compare with structurally related surfactants (e.g., 2-ethylhexyl derivatives) .

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with hydrophobic drug carriers .

- Link to Colloid Theory : Analyze micelle size (DLS) and zeta potential to validate models like the DLVO theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。